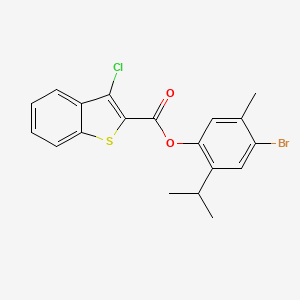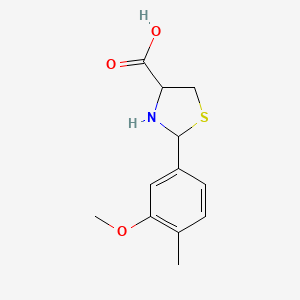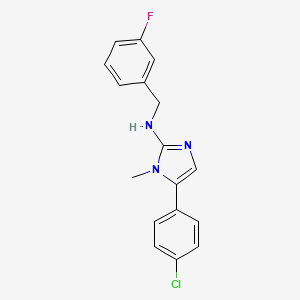
4-Bromo-2-isopropyl-5-methylphenyl 3-chloro-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-methyl-2-(propan-2-yl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives
Méthodes De Préparation
The synthesis of 4-bromo-5-methyl-2-(propan-2-yl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. The synthetic route typically starts with the preparation of the benzothiophene ring through cyclization reactions. The introduction of the bromo, methyl, and isopropyl groups is achieved through selective halogenation, alkylation, and Friedel-Crafts reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
4-bromo-5-methyl-2-(propan-2-yl)phenyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromo or chloro groups with other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-bromo-5-methyl-2-(propan-2-yl)phenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-bromo-5-methyl-2-(propan-2-yl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
4-bromo-5-methyl-2-(propan-2-yl)phenyl 3-chloro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
2-(4-bromophenyl)benzothiophene: Similar structure but lacks the carboxylate group, which may affect its biological activity.
3-chloro-2-(4-methylphenyl)benzothiophene: Similar structure but lacks the isopropyl group, which may influence its chemical reactivity and interactions.
5-methyl-2-(4-isopropylphenyl)benzothiophene: Similar structure but lacks the bromo and chloro groups, which may alter its chemical properties and applications.
The uniqueness of 4-bromo-5-methyl-2-(propan-2-yl)phenyl 3-chloro-1-benzothiophene-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H16BrClO2S |
|---|---|
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
(4-bromo-5-methyl-2-propan-2-ylphenyl) 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C19H16BrClO2S/c1-10(2)13-9-14(20)11(3)8-15(13)23-19(22)18-17(21)12-6-4-5-7-16(12)24-18/h4-10H,1-3H3 |
Clé InChI |
MAKZSIXPJFNFLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)C(C)C)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B11564767.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11564768.png)
![3-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11564772.png)
![N-Cyclohexyl-1-{N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11564786.png)
![1-(4-Bromophenyl)-3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)propan-1-one](/img/structure/B11564788.png)
![2-(3-Chlorophenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11564790.png)
![2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B11564791.png)
![2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11564792.png)
![N-[2-(octadecylsulfanyl)ethyl]nonane-1-sulfonamide](/img/structure/B11564794.png)
![3-chloro-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11564798.png)
![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B11564805.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11564809.png)

